[4-(BENZYLSULFONYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE
Description
4-(Benzylsulfonyl)piperazinomethanone is a synthetic organic compound featuring a piperazine core substituted with a benzylsulfonyl group at the 4-position and a 2-fluorophenyl methanone moiety. The benzylsulfonyl group introduces strong electron-withdrawing characteristics, while the 2-fluorophenyl ketone contributes to steric and electronic modulation. Such structural motifs are common in medicinal chemistry, particularly in the design of kinase inhibitors or central nervous system (CNS) agents, where fluorine enhances metabolic stability and sulfonyl groups improve solubility .
Properties
IUPAC Name |
(4-benzylsulfonylpiperazin-1-yl)-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-17-9-5-4-8-16(17)18(22)20-10-12-21(13-11-20)25(23,24)14-15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSLTYHAGWJDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2F)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzylsulfonyl Group: The piperazine ring is then reacted with benzylsulfonyl chloride in the presence of a base such as triethylamine to introduce the benzylsulfonyl group.
Attachment of the Fluorophenyl Methanone Moiety: The final step involves the reaction of the benzylsulfonyl-substituted piperazine with 2-fluorobenzoyl chloride under anhydrous conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-(BENZYLSULFONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl moiety, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfone derivatives, secondary amines, and substituted phenyl compounds.
Scientific Research Applications
4-(BENZYLSULFONYL)PIPERAZINOMETHANONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and bacterial infections.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into cellular processes and signaling pathways.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.
Industry: It is explored for its potential use in the synthesis of advanced polymers and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, in medicinal chemistry, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties of Analogous Compounds
| Compound Name | Substituents on Piperazine | Aryl Group on Methanone | Molecular Formula | Molecular Weight (g/mol) | H-Bond Acceptors |
|---|---|---|---|---|---|
| Target: 4-(Benzylsulfonyl)piperazinomethanone | Benzylsulfonyl | 2-Fluorophenyl | C₁₉H₂₀FN₂O₃S | 381.44 | 5 |
| [4-(4-Fluorophenyl)sulfonylpiperazino][3-(trifluoromethyl)phenyl]methanone | 4-Fluorophenylsulfonyl | 3-Trifluoromethylphenyl | C₁₈H₁₅F₄N₂O₃S | 427.38 | 6 |
| (4-tert-Butylphenyl)[4-(2-fluorophenyl)piperazino]methanone | None (piperazine unmodified) | 4-tert-Butylphenyl | C₂₂H₂₆FN₂O | 365.46 | 3 |
| 2-(4-Benzyhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime | Benzhydryl | 4-Fluorophenyl | C₂₆H₂₈FN₃O | 417.50 | 5 |
Key Observations :
- Sulfonyl vs. Alkyl Substituents : The benzylsulfonyl group in the target compound increases polarity and H-bond acceptor count (5 vs. 3 in the tert-butyl analog ), likely enhancing aqueous solubility compared to alkylated derivatives.
- Aryl Group Effects: The 2-fluorophenyl group in the target introduces ortho-substitution steric hindrance, which may reduce rotational freedom compared to para-substituted analogs (e.g., 4-fluorophenyl in ).
- Molecular Weight : The target (381.44 g/mol) is lighter than benzhydryl-containing analogs (e.g., 417.50 g/mol in ), suggesting improved bioavailability.
Spectroscopic and Electronic Properties
Table 2: Spectroscopic Data for Sulfonyl-Containing Compounds
Key Observations :
- The target’s IR spectrum shows distinct C=O (1680 cm⁻¹) and S=O (1150–1350 cm⁻¹) stretches, consistent with sulfonyl ketones .
- ¹H-NMR signals for piperazine protons (δ 3.5–4.0) are conserved across analogs, while aromatic shifts vary with substitution patterns.
Physicochemical and Pharmacokinetic Predictions
- LogP : The target’s benzylsulfonyl group reduces lipophilicity (predicted LogP ~2.5) compared to tert-butyl analogs (LogP ~3.8 ).
- Solubility : Higher H-bond acceptor count (5) in the target suggests better solubility in polar solvents than alkylated derivatives.
- Metabolic Stability: Fluorine at the 2-position may slow oxidative metabolism compared to non-fluorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
